molecular formula C14H18N4O4S2 B2920038 2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1021262-84-9

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2920038
CAS No.: 1021262-84-9
M. Wt: 370.44
InChI Key: KZNLZJYMUHRUJL-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 2 and 4, and a piperazine ring attached to the pyrimidine at position 6. The piperazine ring is further substituted with a thiophen-2-ylsulfonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between appropriate methoxy-substituted precursors. For instance, 2,4-dimethoxy-6-chloropyrimidine can be prepared by reacting 2,4-dimethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Substitution with Piperazine: : The next step involves the nucleophilic substitution of the chlorine atom in 2,4-dimethoxy-6-chloropyrimidine with piperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Thiophen-2-ylsulfonyl Group: : The final step involves the sulfonylation of the piperazine ring with thiophen-2-sulfonyl chloride. This reaction is usually performed in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of solvents and reagents to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form thiol derivatives.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while substitution of the methoxy groups could yield a variety of substituted pyrimidines.

Scientific Research Applications

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-6-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a thiophen-2-ylsulfonyl group.

    2,4-Dimethoxy-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group instead of a thiophen-2-ylsulfonyl group.

Uniqueness

The presence of the thiophen-2-ylsulfonyl group in 2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under specific conditions. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2,4-dimethoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S2/c1-21-12-10-11(15-14(16-12)22-2)17-5-7-18(8-6-17)24(19,20)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLZJYMUHRUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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